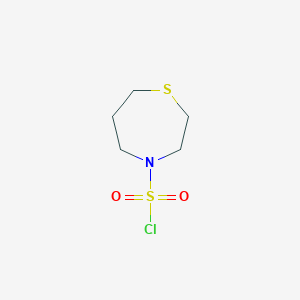

1,4-Thiazepane-4-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10ClNO2S2 |

|---|---|

Molecular Weight |

215.7 g/mol |

IUPAC Name |

1,4-thiazepane-4-sulfonyl chloride |

InChI |

InChI=1S/C5H10ClNO2S2/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2 |

InChI Key |

SJKUZOJYOSRLHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCSC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Thiazepane 4 Sulfonyl Chloride

Strategies for 1,4-Thiazepane (B1286124) Core Formation as a Precursor

The 1,4-thiazepane scaffold is a seven-membered heterocycle containing sulfur and nitrogen atoms at the 1 and 4 positions, respectively. Its synthesis is a critical first step and various methods have been developed to construct this ring system efficiently.

Cyclization Approaches for the Seven-Membered 1,4-Thiazepane Ring System

The formation of seven-membered rings, such as 1,4-thiazepane, can be challenging, but several effective cyclization strategies have been reported.

A prominent and efficient method involves a one-pot synthesis that utilizes the reaction between 1,2-amino thiols (like cysteamine) and α,β-unsaturated esters. cbijournal.comnih.gov This approach first forms 1,4-thiazepanones, which are then reduced to the desired 1,4-thiazepane precursors. cbijournal.comnih.gov This reaction is notable for its good yields and tolerance for a wide range of α,β-unsaturated esters, typically proceeding within 0.5 to 3 hours. cbijournal.comnih.gov The use of trifluoroethyl esters as substrates under mild conditions has been shown to significantly improve reaction times and substrate scope compared to older methods that could take several days and result in low yields. cbijournal.comnih.gov

Another synthetic route to the 1,4-thiazepine core involves the electrophilic cyclization of N-propargylic β-enaminothiones. researchgate.netnih.gov In this method, N-propargylic β-enaminones are first thionated using Lawesson's reagent. The resulting β-enaminothiones then undergo a 7-exo-dig cyclization when treated with a catalyst like zinc chloride in refluxing chloroform, yielding 2-methylene-2,3-dihydro-1,4-thiazepines. researchgate.netnih.gov This process demonstrates high efficiency and accommodates a variety of functional groups. nih.gov Subsequent reduction of the double bonds would yield the saturated 1,4-thiazepane ring.

The table below summarizes a one-pot synthesis approach to 1,4-thiazepanone precursors.

| Starting Materials | Conditions | Product | Yield | Ref |

| Cysteamine, α,β-unsaturated esters | One-pot reaction | 1,4-Thiazepanones | Good | cbijournal.com |

| 1,2-amino thiols, trifluoroethyl esters | Mild conditions | 1,4-Thiazepanones | Good | nih.gov |

Regioselective and Stereoselective Control in Thiazepane Precursor Synthesis

Achieving regiochemical and stereochemical control is a significant aspect of synthesizing complex molecules like 1,4-thiazepane precursors. In the synthesis of pyrazoles, for instance, the choice of solvent has been shown to dramatically influence regioselectivity. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can provide high regioselectivity in condensation reactions. youtube.com

During the synthesis of 1,4-thiazepanones, the formation of diastereomers can occur, and these are sometimes obtained as a mixture. cbijournal.com The subsequent reduction of the ketone in the 1,4-thiazepanone ring to produce 1,4-thiazepane can also introduce a new stereocenter, requiring careful selection of reducing agents and conditions to control the stereochemical outcome.

Functional Group Compatibility in Precursor Synthesis

The robustness of a synthetic method is often defined by its compatibility with various functional groups. Modern synthetic routes to the 1,4-thiazepane core are designed to tolerate a broad spectrum of functionalities, which is crucial for creating diverse chemical libraries.

Chlorosulfonation Reactions for Sulfonyl Chloride Moiety Installation

Once the 1,4-thiazepane precursor is obtained, the final step is the installation of the sulfonyl chloride (-SO2Cl) group onto the secondary amine at the N-4 position. This transformation yields a sulfamoyl chloride, a reactive functional group. The most direct and common method for this is the reaction of the secondary amine with sulfuryl chloride (SO2Cl2) in the presence of a base. rsc.orgnih.gov

Oxidative Chlorosulfonation from Thiol or Disulfide Precursors

The synthesis of sulfonyl chlorides through the oxidative chlorination of thiols or disulfides is a well-established methodology in organic chemistry. researchgate.netdtu.dk This process typically involves reacting a thiol (R-SH) or disulfide (R-S-S-R) with a combination of an oxidizing agent and a chloride source. nih.govorganic-chemistry.org Common reagent systems include hydrogen peroxide with thionyl chloride or zirconium tetrachloride, and N-chlorosuccinimide (NCS) with hydrochloric acid. dtu.dknih.gov

However, this pathway is not directly applicable for the synthesis of 1,4-Thiazepane-4-sulfonyl chloride. The target molecule is a sulfamoyl chloride (R2N-SO2Cl), where the sulfonyl chloride group is attached to a nitrogen atom. The precursor is the 1,4-thiazepane, which contains a secondary amine and a thioether, not a thiol. Therefore, the direct chlorosulfonation of the amine nitrogen is the correct synthetic route. This reaction is typically achieved by treating the 1,4-thiazepane precursor with sulfuryl chloride (SO2Cl2), often in an inert solvent and in the presence of a base to neutralize the HCl byproduct. dtu.dk

General Reaction for N-Chlorosulfonylation: 1,4-Thiazepane + SO2Cl2 → this compound + HCl

Alternative Chlorosulfonation Pathways (e.g., Sandmeyer-Type Transformations)

Sandmeyer-type reactions are a cornerstone of aromatic chemistry, providing a method to convert primary aromatic amines into a variety of functional groups, including sulfonyl chlorides. The process involves the diazotization of an arylamine (Ar-NH2) to form a diazonium salt (Ar-N2+), which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.

This method is fundamentally unsuited for the synthesis of this compound because the precursor is a saturated, non-aromatic secondary amine, not a primary aromatic amine. Therefore, it cannot form the requisite diazonium salt intermediate.

Alternative pathways for the installation of the N-sulfonyl chloride moiety focus on different reagents or conditions for the chlorosulfonation of the secondary amine. For instance, instead of sulfuryl chloride, other reagents can be employed. A one-pot method for synthesizing sulfonamides from amine-derived sulfonate salts using cyanuric chloride proceeds through a sulfonyl chloride intermediate, suggesting an alternative route for its formation. Another approach involves the use of novel sulfonyl azide (B81097) transfer agents to generate sulfamoyl azides from secondary amines, a process that can be initiated from the corresponding sulfamoyl chloride. nih.gov These alternative methods can offer advantages in terms of milder reaction conditions or different substrate compatibilities.

The table below outlines various reagents for sulfonyl chloride formation.

| Precursor Type | Reagent | Product Type | Ref |

| Thiol/Disulfide | H2O2/SOCl2 | R-SO2Cl | rsc.orgdtu.dk |

| Thiol/Disulfide | H2O2/ZrCl4 | R-SO2Cl | nih.gov |

| Aryl Diazonium Salt | SO2/CuCl | Ar-SO2Cl | |

| Secondary Amine | SO2Cl2 | R2N-SO2Cl | rsc.orgnih.gov |

| Amine Sulfonate Salt | Cyanuric Chloride | R2N-SO2Cl |

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound is contingent upon the careful optimization of reaction conditions to maximize yield and ensure high purity. The key transformation is the N-sulfonylation of the pre-formed 1,4-thiazepane ring using a suitable sulfonylating agent, most commonly sulfuryl chloride (SO₂Cl₂). Several factors critically influence the outcome of this reaction.

The choice of solvent is paramount. Aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive sulfuryl chloride and the resulting sulfonyl chloride product. Dichloromethane (CH₂Cl₂) is a common choice due to its inertness and ability to dissolve both the amine and the sulfonylating agent. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. rsc.org Tertiary amines, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), are frequently employed. The stoichiometry of the base is crucial; at least one equivalent is required, though a slight excess is often used to drive the reaction to completion.

Temperature control is another critical parameter. The reaction is often initiated at a low temperature, such as 0 °C, to manage the exothermic nature of the sulfonylation and to minimize potential side reactions. The reaction mixture is then typically allowed to warm to room temperature to ensure complete conversion.

The order of addition of reagents can also impact the purity of the final product. Generally, the 1,4-thiazepane and the base are dissolved in the solvent, and the sulfuryl chloride is added dropwise to this solution. This method helps to maintain a low concentration of the highly reactive sulfuryl chloride, thereby reducing the likelihood of side-product formation.

Purification of the final product is typically achieved through aqueous work-up to remove the hydrochloride salt of the base, followed by extraction with an organic solvent. Further purification by column chromatography on silica (B1680970) gel may be necessary to remove any residual impurities.

Table 1: Optimization of N-Sulfonylation of a Cyclic Amine with Sulfuryl Chloride

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Triethylamine (1.1) | Dichloromethane | 0 to rt | 2 | 85 | >95 |

| 2 | Pyridine (1.1) | Dichloromethane | 0 to rt | 3 | 78 | 92 |

| 3 | No Base | Dichloromethane | 0 to rt | 2 | <10 | - |

| 4 | Triethylamine (1.1) | Tetrahydrofuran | 0 to rt | 2 | 82 | 94 |

| 5 | Triethylamine (1.1) | Dichloromethane | rt | 1 | 80 | 90 |

This table presents hypothetical data based on typical optimization studies for the N-sulfonylation of cyclic amines to illustrate the impact of different reaction parameters.

Multi-Step Synthetic Sequences Incorporating the this compound Moiety

The this compound moiety is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its reactive sulfonyl chloride group allows for facile derivatization through reactions with a variety of nucleophiles.

A common synthetic sequence involves the initial preparation of the 1,4-thiazepane ring. One established method for this is the reaction of an α,β-unsaturated ester with a 1,2-amino thiol, which proceeds via a tandem conjugate addition and cyclization. This approach offers a versatile route to substituted 1,4-thiazepanones, which can then be reduced to the corresponding 1,4-thiazepanes.

Once the 1,4-thiazepane is obtained, it is subjected to N-sulfonylation as described in the previous section to yield this compound. This intermediate can then be reacted with a wide array of nucleophiles to generate a library of N-sulfonylated 1,4-thiazepane derivatives. For instance, reaction with primary or secondary amines leads to the formation of the corresponding sulfonamides. sigmaaldrich.com Similarly, reaction with alcohols in the presence of a base yields sulfonate esters, and reaction with thiols can produce thiosulfonates. This modular approach allows for the systematic exploration of the chemical space around the 1,4-thiazepane scaffold.

Scalability and Process Chemistry Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several process chemistry and safety aspects. The use of sulfuryl chloride, a highly corrosive and reactive reagent, requires specialized handling procedures and equipment. The exothermic nature of the N-sulfonylation reaction also poses a significant challenge on a larger scale. nih.gov

Effective heat management is critical to ensure reaction control and prevent runaway reactions. This can be achieved through the use of jacketed reactors with efficient cooling systems and by carefully controlling the rate of addition of the sulfuryl chloride. The choice of solvent also becomes more critical at scale, with factors such as boiling point, toxicity, and environmental impact needing to be taken into account.

The work-up and purification procedures also need to be adapted for large-scale production. Aqueous work-ups can generate large volumes of waste, and alternative methods such as crystallization or distillation may be more efficient and environmentally friendly. The stability of the this compound product during storage and handling is another important consideration, as sulfonyl chlorides can be sensitive to moisture.

Recent advancements in flow chemistry offer a promising alternative to traditional batch processing for the synthesis of sulfonyl chlorides. Continuous flow reactors can provide superior control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and scalability. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1,4 Thiazepane 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride group is a potent electrophile, characterized by a highly electropositive sulfur atom, making it susceptible to attack by a diverse range of nucleophiles. fiveable.me The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution, where the chloride ion acts as a good leaving group. fiveable.mewikipedia.org

Formation of Sulfonamides via Reaction with Amines

The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental and widely utilized method for the formation of sulfonamides. wikipedia.org This reaction, often referred to as sulfonylation, proceeds readily, typically in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org In the case of 1,4-Thiazepane-4-sulfonyl chloride, reaction with an amine (R¹R²NH) would yield the corresponding N-substituted 1,4-thiazepane-4-sulfonamide.

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, yielding the stable sulfonamide product. The reaction is versatile and accommodates a wide range of amines. tandfonline.comresearchgate.net

Table 1: Representative Nucleophilic Substitution Reactions with Amines

| Amine Type | Reactant | Product |

| Primary Amine | This compound + RNH₂ | 1,4-Thiazepane-4-sulfonamide (RNHSO₂-Thiazepane) |

| Secondary Amine | This compound + R₂NH | 1,4-Thiazepane-4-sulfonamide (R₂NSO₂-Thiazepane) |

| Cyclic Amine | This compound + Piperidine | 1-(1,4-Thiazepane-4-sulfonyl)piperidine |

Synthesis of Sulfonic Esters through Reaction with Alcohols/Phenols

Analogous to the formation of sulfonamides, this compound is expected to react with alcohols or phenols to produce sulfonic esters (sulfonates). fiveable.mewikipedia.org This reaction, typically carried out in the presence of a non-nucleophilic base like pyridine, involves the alcohol's oxygen atom acting as the nucleophile. youtube.comchempedia.info The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. youtube.com

The reaction proceeds via an addition-elimination mechanism at the sulfur center, where the alcohol attacks the sulfonyl group, followed by the departure of the chloride ion. youtube.com

Reactions with Carbon-Based Nucleophiles and Organometallic Reagents

The reactivity of sulfonyl chlorides extends to carbon-based nucleophiles, particularly organometallic reagents such as Grignard reagents (RMgX) and organozinc reagents. These reactions lead to the formation of sulfones, where a new carbon-sulfur bond is established. wikipedia.org For example, the reaction of this compound with an aryl Grignard reagent would yield an aryl-substituted sulfone.

Furthermore, under Friedel-Crafts conditions, sulfonyl chlorides can react with electron-rich aromatic compounds to afford diaryl sulfones. wikipedia.org This electrophilic aromatic substitution involves the generation of a sulfonyl cation or a related electrophilic species that is then attacked by the arene.

Solvolysis Kinetics and Mechanistic Pathways

The study of solvolysis reactions, where the solvent acts as the nucleophile, provides profound insights into the reaction mechanisms of sulfonyl chlorides. nih.gov The mechanism of these reactions is generally considered to be bimolecular (SN2-like), involving a concerted process where the nucleophilic attack of the solvent and the departure of the leaving group occur in a single step. mdpi.comnih.gov However, claims of a unimolecular (SN1) pathway, involving a sulfonyl cation intermediate, have been made for specific substrates. mdpi.com

The extended Grunwald-Winstein equation is a powerful tool for elucidating these mechanisms: nih.gov

log(k/k₀) = lNT + mYCl

Here, k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively. The parameter l measures the sensitivity of the reaction rate to the solvent's nucleophilicity (NT), while m measures the sensitivity to the solvent's ionizing power (YCl). nih.gov For most alkanesulfonyl and arenesulfonyl chlorides, the l values are typically around 1.0 or higher, and m values are around 0.5, indicating significant nucleophilic participation from the solvent in the transition state, which is characteristic of an SN2 mechanism. nih.govmdpi.com Kinetic solvent isotope effect (KSIE) studies further support a bimolecular mechanism, with values for kH₂O/kD₂O being significantly higher than those for typical SN1 reactions. nih.govmdpi.com

Table 2: Grunwald-Winstein Parameters for Solvolysis of Various Sulfonyl Chlorides

| Substrate | l value | m value | Proposed Mechanism |

| Benzenesulfonyl chloride | ~1.24 | ~0.58 | SN2 mdpi.com |

| p-Nitrobenzenesulfonyl chloride | ~1.2 | ~0.6 | SN2 mdpi.com |

| Methanesulfonyl chloride | ~1.6 | ~0.5 | SN2 nih.gov |

| α-Toluenesulfonyl chloride | low | low | SN2 mdpi.com |

For this compound, a concerted SN2-like mechanism is the most probable pathway for its solvolysis, consistent with the behavior of other alkanesulfonyl chlorides.

Radical and Other Non-Polar Reaction Pathways Involving the Sulfonyl Chloride Group

Beyond ionic pathways, sulfonyl chlorides can participate in radical reactions. magtech.com.cn Under visible-light photoredox catalysis, sulfonyl chlorides can generate sulfonyl radicals (RSO₂•). acs.orgrsc.orgacs.org These radicals are versatile intermediates that can undergo various transformations, such as addition to alkenes and alkynes to form new carbon-sulfur bonds, leading to the synthesis of complex sulfones. acs.org This approach offers a milder alternative to traditional methods and exhibits good functional group tolerance. acs.org The generation of a 1,4-thiazepane-4-sulfonyl radical from the corresponding chloride would open up avenues for novel synthetic applications of this scaffold.

Conformational Analysis of the 1,4-Thiazepane (B1286124) Ring and its Influence on Sulfonyl Reactivity

The seven-membered 1,4-thiazepane ring is a non-planar, flexible system that can adopt several low-energy conformations, such as twist-chair and chair forms. nih.gov The specific conformation adopted can significantly influence the steric and electronic environment of the substituents on the ring. The reactivity of the sulfonyl chloride group attached to the nitrogen atom at position 4 is expected to be modulated by the conformational preference of the thiazepane ring.

The orientation of the sulfonyl chloride group, whether it occupies an axial-like or equatorial-like position, will affect its steric accessibility to incoming nucleophiles. An equatorially positioned sulfonyl chloride would likely be more sterically accessible and thus more reactive towards nucleophilic attack than a more hindered axial counterpart.

Studies on sterically congested arenesulfonyl chlorides have demonstrated that conformational constraints can lead to counterintuitive reactivity patterns. mdpi.comnih.govmdpi.com For instance, ortho-alkyl substituted arenesulfonyl chlorides show enhanced reactivity in nucleophilic substitution reactions due to a rigid, compressed ground-state structure that is relieved upon moving to the transition state. mdpi.comnih.govmdpi.com While direct experimental data for this compound is not available, it is plausible that specific conformations of the thiazepane ring could similarly influence the ground-state energy and steric environment of the sulfonyl chloride group, thereby affecting its reactivity. Computational studies and detailed NMR analysis would be invaluable in elucidating the predominant conformations and their impact on the reaction kinetics of this intriguing molecule.

Stereoelectronic Effects and Reaction Stereoselectivity

Detailed research findings and data tables concerning the stereoelectronic effects and reaction stereoselectivity of this compound are not available in the current body of scientific literature. Investigations into the conformational preferences of the 1,4-thiazepane ring bearing a sulfonyl chloride group, and how these preferences influence the stereochemical course of its reactions, have not been reported.

Consequently, no data on the following can be provided:

Conformational analysis specific to this compound that would elucidate the energetic barriers between different ring conformations (e.g., chair, boat, twist-boat).

Stereoelectronic interactions , such as anomeric or gauche effects, that may be present in the ground state or transition states of its reactions.

Diastereoselectivity or enantioselectivity in reactions where this compound acts as a reactant or substrate, for instance, in nucleophilic substitution at the sulfonyl group or in reactions involving the heterocyclic ring.

Future experimental and computational studies would be necessary to elucidate these fundamental aspects of the reactivity of this compound. Such work would be crucial for understanding its chemical behavior and for its potential application in stereoselective synthesis.

Applications of 1,4 Thiazepane 4 Sulfonyl Chloride in Advanced Organic Synthesis

Design and Synthesis of Novel 1,4-Thiazepane-Containing Scaffolds

The 1,4-thiazepane (B1286124) ring system is a key structural motif in a variety of biologically active compounds. researchgate.netnih.gov The use of 1,4-Thiazepane-4-sulfonyl chloride and its derivatives facilitates the construction of these valuable scaffolds. These seven-membered rings possess a higher degree of three-dimensionality compared to their six-membered or aromatic counterparts, a feature that has been linked to improved specificity in protein-binding interactions. nih.gov

The synthesis of 1,4-thiazepane scaffolds can be achieved through various synthetic strategies. One common approach involves the cyclization of appropriate precursors. For instance, N-propargylic β-enaminones can be thionated and subsequently cyclized to form 2-methylene-2,3-dihydro-1,4-thiazepines. nih.gov This method demonstrates good functional group tolerance, allowing for the creation of a diverse library of thiazepine derivatives. nih.govresearchgate.net Another strategy involves the reaction of indoloazomethine ylides with benzynes, which provides rapid access to tetracyclic 1,4-thiadiazepines under metal-free conditions. researchgate.net

The resulting 1,4-thiazepane-containing scaffolds serve as crucial intermediates for the synthesis of a wide range of compounds with potential therapeutic applications. These scaffolds have been incorporated into molecules targeting various biological pathways, including those involved in cancer and neurodegenerative diseases. researchgate.netnih.govjocpr.com The versatility of the 1,4-thiazepane core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.

Development of Building Blocks for Complex Molecular Architectures

This compound serves as a versatile building block for the construction of more complex molecular architectures. Its reactive sulfonyl chloride group provides a handle for introducing the 1,4-thiazepane moiety into larger molecules through reactions with various nucleophiles, such as amines and alcohols. This approach allows for the modular synthesis of complex structures with tailored properties.

The synthesis of N-protected β-aminoethanesulfonyl chlorides, which are related building blocks, highlights the utility of such functionalized aliphatic sulfonyl chlorides. researchgate.net These building blocks are readily accessible from protected amino acids and can be used in the synthesis of peptidosulfonamides, a class of peptidomimetics with diverse biological activities. researchgate.net The ability to introduce the 1,4-thiazepane unit into peptide-like structures is of particular interest for the development of new therapeutic agents.

The incorporation of the 1,4-thiazepane scaffold can impart unique conformational constraints and physicochemical properties to the resulting molecules. This can lead to improved target affinity and selectivity, as well as enhanced pharmacokinetic profiles. The development of efficient synthetic methods for these building blocks is therefore crucial for advancing their application in drug discovery and materials science. researchgate.net

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer powerful tools for the rapid and efficient synthesis of complex molecules from simple starting materials. nih.govnih.govnih.gov While direct examples of this compound in such reactions are not extensively documented, the underlying 1,4-thiazepane scaffold is amenable to these synthetic strategies.

For instance, the synthesis of dibenzo[b,f] nih.govnih.govthiazepines has been achieved through a one-pot copper-catalyzed reaction of 2-iodobenzaldehydes with 2-aminobenzenethiols. mdpi.com Similarly, multicomponent reactions have been employed to generate diverse 1,4-benzodiazepine (B1214927) scaffolds, which share structural similarities with thiazepines. nih.gov These examples demonstrate the potential for developing cascade and multicomponent reactions that directly incorporate the 1,4-thiazepane moiety.

The development of such reactions would significantly streamline the synthesis of 1,4-thiazepane-containing compounds, providing rapid access to large and diverse chemical libraries. researchgate.net This would be particularly valuable for high-throughput screening campaigns aimed at identifying new drug candidates.

Contributions to Libraries of Diverse Chemical Structures for Synthetic Exploration

The creation of diverse chemical libraries is a cornerstone of modern drug discovery. The 1,4-thiazepane scaffold, with its inherent three-dimensionality, is an attractive core for library design. nih.gov The use of this compound and related building blocks facilitates the generation of libraries of compounds with a wide range of structural and functional diversity.

An efficient, one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols has been reported, providing a practical route to a variety of 3D fragments for screening libraries. nih.gov This method is scalable and tolerates a broad scope of substrates, making it well-suited for library synthesis. The resulting 1,4-thiazepanones can be further modified to generate a diverse array of 1,4-thiazepane derivatives. nih.gov

The availability of such libraries is crucial for exploring new areas of chemical space and identifying novel hits against challenging biological targets. The unique structural features of the 1,4-thiazepane scaffold can lead to the discovery of compounds with novel modes of action and improved therapeutic profiles. The continued development of synthetic methods for the construction and diversification of 1,4-thiazepane-containing libraries will undoubtedly fuel future advances in medicinal chemistry and chemical biology.

Advanced Spectroscopic Characterization and Structural Elucidation Methods

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "1,4-Thiazepane-4-sulfonyl chloride" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation and offering deep insights into the molecule's dynamic conformational behavior.

The 1,4-thiazepane (B1286124) ring is a seven-membered heterocycle that is inherently non-planar and flexible. nih.govnih.gov In solution, it is expected to exist as an equilibrium of different conformers, likely puckered chair-like and boat-like forms. The presence of the bulky and strongly electron-withdrawing sulfonyl chloride group at the nitrogen atom significantly influences this conformational equilibrium and the rate of interconversion between different forms. rsc.org

Variable temperature (VT) NMR studies are particularly crucial for analyzing these dynamics. At room temperature, if the conformational interconversion is fast on the NMR timescale, the spectra will show averaged signals for the ring protons and carbons. As the temperature is lowered, the interconversion rate decreases, which can lead to the decoalescence of these averaged signals into distinct sets of resonances corresponding to the individual conformers. rsc.org Analysis of the spectra at the coalescence temperature allows for the determination of the energy barrier for this ring inversion process, which is a key parameter for understanding the molecule's flexibility. rsc.org For related tetrahydro-1,4-benzothiazepine systems, these barriers are on the order of 10 kcal/mol. rsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the definitive assignment of all proton and carbon signals. rsc.orgmdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities between protons, which is invaluable for determining the preferred conformation and the relative stereochemistry of substituents on the ring. rsc.org

The chemical shifts of the protons and carbons in the 1,4-thiazepane ring are influenced by their position relative to the sulfur and nitrogen atoms, as well as the electron-withdrawing sulfonyl chloride group. The protons on the carbon adjacent to the nitrogen (C5 and C7) are expected to be shifted downfield due to the inductive effect of the nitrogen and the sulfonyl group. Similarly, the protons on the carbon adjacent to the sulfur atom (C2) will also be influenced. The protons on C3 would likely show complex splitting patterns due to coupling with neighboring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | ~ 2.8 - 3.2 | ~ 30 - 35 |

| C3 | ~ 1.9 - 2.3 | ~ 25 - 30 |

| C5 | ~ 3.5 - 3.9 | ~ 50 - 55 |

| C6 | ~ 3.0 - 3.4 | ~ 45 - 50 |

| C7 | ~ 3.5 - 3.9 | ~ 50 - 55 |

Note: These are estimated chemical shift ranges based on data from related 1,4-thiazepane and N-substituted heterocyclic systems. Actual values may vary depending on the solvent and experimental conditions. nih.govmdpi.comlibretexts.org

Mass Spectrometry Techniques for Mechanistic Studies and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for the analysis of "this compound," providing information on its molecular weight and fragmentation patterns, which aids in structural confirmation. It is also instrumental in monitoring the progress of the synthesis reaction, for instance, the sulfonylation of 1,4-thiazepane.

Under electron ionization (EI-MS), sulfonyl chlorides can be prone to fragmentation. A key fragmentation pathway often involves the loss of the chlorine atom or the entire SO₂Cl group. The molecular ion peak [M]⁺ may be observed, but its intensity can be low depending on the stability of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature for fragments containing the chlorine atom, such as the [M-R]⁺ fragment (where R is the thiazepane ring) or the molecular ion itself, appearing as M⁺ and M+2 peaks.

Common fragmentation patterns for sulfonyl chlorides include:

Loss of Cl: [M - Cl]⁺

Loss of SO₂: [M - SO₂]⁺, which can be a significant rearrangement process.

Cleavage of the S-N bond: This would lead to fragments corresponding to the 1,4-thiazepane ring cation and the [SO₂Cl]⁺ cation or its fragments.

Ring fragmentation of the thiazepane moiety itself.

Electrospray ionization (ESI-MS), a softer ionization technique, is often more suitable for observing the protonated molecule [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the final product. When coupled with liquid chromatography (LC-MS), the technique can be used to monitor the reaction in real-time, observing the depletion of starting materials and the formation of the product and any intermediates or byproducts. This allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 213/215 | [C₅H₁₀NSO₂Cl]⁺ | Molecular ion ([M]⁺), showing the characteristic 3:1 isotope pattern for chlorine. |

| 178 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 149 | [M - SO₂]⁺ | Loss of sulfur dioxide via rearrangement. |

| 116 | [C₅H₁₀NS]⁺ | Fragment corresponding to the thiazepane ring after S-N bond cleavage. |

| 99/101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride group, showing the chlorine isotope pattern. |

Note: The fragmentation is predictive and based on typical behavior of sulfonyl chlorides. The relative abundance of fragments can vary significantly with the MS technique and conditions used.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in "this compound" and for monitoring its synthesis. spectrabase.comnih.gov These complementary techniques are particularly adept at confirming the successful incorporation of the sulfonyl chloride group onto the thiazepane nitrogen.

Infrared (IR) Spectroscopy: The most characteristic IR absorption bands for the sulfonyl chloride group are the asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically very strong and appear in a well-defined region of the spectrum, making them excellent diagnostic peaks. nih.govrsc.org The presence of these two strong bands is a clear indicator of the -SO₂- group. The S-Cl stretch is also a useful, though weaker, band found at lower frequencies. ipb.pt

Key expected IR absorption bands include:

Asymmetric SO₂ stretch: A strong band in the range of 1370-1410 cm⁻¹. nih.gov

Symmetric SO₂ stretch: A strong band in the range of 1166-1204 cm⁻¹. nih.gov

C-H stretching: Bands for the aliphatic C-H bonds of the thiazepane ring, typically appearing in the 2800-3000 cm⁻¹ region. nih.gov

S-Cl stretch: A band in the region of 300-400 cm⁻¹. ipb.pt

C-N and C-S stretching: These vibrations of the heterocyclic ring would appear in the fingerprint region (below 1500 cm⁻¹).

By comparing the IR spectrum of the product to that of the starting material (1,4-thiazepane), the appearance of the strong SO₂ stretching bands provides definitive evidence of the sulfonylation reaction.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretches are also visible in the Raman spectrum, the S-Cl and the S-C bonds of the heterocyclic ring often give rise to strong Raman signals. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where water's strong IR absorption can obscure parts of the spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | IR | 1370 - 1410 | Strong |

| Symmetric SO₂ Stretch | IR | 1166 - 1204 | Strong |

| S-Cl Stretch | IR, Raman | 300 - 400 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | IR, Raman | 2800 - 3000 | Medium-Strong |

| C-S Stretch | Raman | 670 - 780 | Strong |

Note: These are characteristic frequency ranges and are subject to shifts based on the specific molecular structure and physical state. nih.govipb.pt

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography is the definitive method for determining the three-dimensional structure of "this compound" in the solid state, provided that a suitable single crystal can be grown. This technique yields precise information about bond lengths, bond angles, and the torsional angles that define the molecule's conformation.

The crystal structure would reveal the specific puckered conformation adopted by the seven-membered thiazepane ring in the solid state. It would also precisely define the geometry around the tetracoordinate sulfur atom of the sulfonyl chloride group, which is expected to be tetrahedral. For example, in methanesulfonyl chloride, the S=O, S-C, and S-Cl bond lengths are approximately 1.42 Å, 1.76 Å, and 2.05 Å, respectively. Similar values would be expected for "this compound".

Furthermore, analysis of the crystal packing would show the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern how the molecules are arranged in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While no specific crystal structure for "this compound" is available, data from related cyclic sulfonamides and other thiazepine derivatives can provide a basis for expected structural features. rsc.org

Table 4: Predicted X-ray Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| S=O Bond Length | ~ 1.42 - 1.44 Å |

| S-N Bond Length | ~ 1.65 - 1.70 Å |

| S-Cl Bond Length | ~ 2.05 - 2.10 Å |

| O-S-O Bond Angle | ~ 120 - 125° |

| N-S-Cl Bond Angle | ~ 105 - 110° |

| Ring Conformation | Puckered (e.g., Chair, Twist-Chair) |

Note: These values are estimations based on known structures of sulfonyl chlorides and cyclic sulfonamides. The actual parameters would be determined by a full crystal structure analysis.

Computational and Theoretical Investigations of 1,4 Thiazepane 4 Sulfonyl Chloride and Its Synthetic Transformations

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 1,4-Thiazepane-4-sulfonyl chloride, DFT calculations can provide a detailed understanding of its fundamental electronic properties.

The electronic nature of the sulfonyl chloride group significantly influences the molecule's reactivity. DFT studies on analogous arenesulfonyl chlorides have shown that the sulfur atom of the sulfonyl group is highly electrophilic. acs.org This electrophilicity is a key factor in its reactions with nucleophiles. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. nih.govnih.gov For this compound, an MEP map would be expected to show a region of high positive potential around the sulfur atom, indicating its susceptibility to nucleophilic attack, while negative potential would be concentrated around the oxygen and chlorine atoms.

Frontier Molecular Orbital (FMO) analysis, specifically the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. rsc.orgcdnsciencepub.com The LUMO is anticipated to be localized primarily on the sulfonyl chloride moiety, particularly on the sulfur-chlorine bond's antibonding orbital, making it the principal site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov By calculating these parameters, the reactivity of this compound towards various reagents can be predicted and rationalized. dtic.mil

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability and site of nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Indicates overall molecular polarity. |

| Mulliken Charge on S | +1.8 | Quantifies the electrophilicity of the sulfur atom. |

| Mulliken Charge on Cl | -0.4 | Indicates the partial negative charge on the chlorine atom. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Reaction Mechanism Elucidation through Transition State Calculations

Understanding the detailed mechanism of chemical reactions is fundamental to controlling their outcomes. Transition state (TS) calculations using DFT are instrumental in elucidating the pathways of reactions involving this compound. These calculations allow for the mapping of the potential energy surface of a reaction, identifying intermediates and the energetic barriers of transition states.

A primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. nih.gov For this compound, the reaction with a nucleophile (Nu) would proceed through a transition state leading to the substitution of the chloride ion. Computational studies on similar systems have investigated whether this occurs via a concerted SN2-type mechanism or a stepwise addition-elimination pathway involving a pentacoordinate sulfur intermediate. acs.orgnih.gov By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined, providing a quantitative measure of the reaction rate. researchgate.net

Furthermore, the thiazepane ring itself can influence the reactivity of the sulfonyl chloride group and participate in unique transformations. The flexible nature of the seven-membered ring could lead to intramolecular reactions, where a part of the thiazepane ring acts as a nucleophile. TS calculations can be employed to explore the feasibility of such intramolecular cyclizations or rearrangements, providing insights into the synthesis of novel bicyclic structures.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction | Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Mechanism |

| Sulfonamide formation | Ammonia | 15.2 | Concerted SN2-type |

| Sulfonate ester formation | Methanol | 18.5 | Concerted SN2-type |

| Intramolecular cyclization | Thiazepane Nitrogen | 25.8 | Stepwise addition-elimination |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The seven-membered 1,4-thiazepane (B1286124) ring is inherently flexible and can adopt multiple conformations. nih.gov Understanding this conformational landscape is crucial as the ring's shape can significantly impact the molecule's reactivity and its interaction with biological targets. Molecular dynamics (MD) simulations are a powerful computational technique to explore the accessible conformations of this compound over time. osti.gov

MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior. These simulations can reveal the most stable low-energy conformations, the energy barriers between them, and the pathways of conformational interconversion. For the 1,4-thiazepane ring, several conformations such as chair, boat, and twist-boat are possible. acs.org The presence of the bulky sulfonyl chloride group at the nitrogen atom will influence the conformational preferences.

By analyzing the trajectories from MD simulations, one can construct a potential energy surface that maps the conformational space of the molecule. This allows for the identification of the global minimum energy conformation and other local minima. The relative populations of these conformers at a given temperature can also be estimated, which is important for understanding which structures are most likely to be present and participate in reactions. youtube.com

Table 3: Hypothetical Conformational Analysis of the 1,4-Thiazepane Ring in this compound from MD Simulations

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population at 298 K (%) |

| Twist-Chair | 0.0 | C2-N1-S-C7: 65, N1-C2-C3-S: -70 | 65 |

| Chair | 1.2 | C2-N1-S-C7: 55, N1-C2-C3-S: 60 | 25 |

| Twist-Boat | 2.5 | C2-N1-S-C7: 80, N1-C2-C3-S: 0 | 10 |

Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations.

In Silico Screening and Design of New Synthetic Pathways

Computational tools can be leveraged to not only understand existing chemical transformations but also to design novel and efficient synthetic pathways. For this compound, in silico screening and computer-aided synthesis design can propose new methods for its preparation and derivatization. acs.org

Retrosynthetic analysis software can be employed to break down the target molecule into simpler, commercially available starting materials. rsc.org These programs utilize large databases of known chemical reactions to suggest plausible synthetic routes. For this compound, a retrosynthetic approach might suggest disconnections at the S-N bond, leading back to 1,4-thiazepane and a source of the sulfonyl chloride group, or at the C-S or C-N bonds of the thiazepane ring, suggesting a cyclization strategy from an acyclic precursor.

Furthermore, virtual screening of reaction databases can identify novel reactions that the sulfonyl chloride or thiazepane moieties could undergo. cdnsciencepub.com This involves searching for reactions of similar functional groups under various conditions to predict new transformations for the target molecule. For example, screening for cycloaddition reactions of sulfonyl chlorides could uncover new ways to construct complex heterocyclic systems from this compound. cdnsciencepub.com

Table 4: Hypothetical Retrosynthetic Analysis of this compound

| Disconnection | Precursors | Proposed Reaction Type |

| S-N bond | 1,4-Thiazepane, Sulfuryl chloride | Sulfonylation |

| C-S and C-N bonds | N-(2-chloroethyl)ethanethioamide | Intramolecular cyclization |

| C-S bond | 4-(2-aminoethyl)morpholine, Chloromethanesulfonyl chloride | Ring-closing metathesis precursor synthesis |

Note: This table provides a hypothetical illustration of retrosynthetic strategies.

Prediction of Spectroscopic Parameters for Experimental Validation

A crucial aspect of chemical research is the structural characterization of newly synthesized compounds. Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can be compared with experimental data to confirm the structure of this compound.

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for the accurate prediction of 1H and 13C NMR chemical shifts. acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy, often within a few parts per million (ppm) of the experimental values. nih.gov This is invaluable for assigning peaks in complex spectra and for distinguishing between different isomers or conformers.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption bands in an IR spectrum. The predicted IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the S=O and S-Cl stretches of the sulfonyl chloride group and the C-H and C-N stretches of the thiazepane ring. cdnsciencepub.comcdnsciencepub.com The comparison between the calculated and experimental spectra serves as a powerful method for structural verification. researchgate.net

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter | Corresponding Functional Group/Atom |

| 13C NMR | δ 55.2 ppm | C-N carbons in thiazepane ring |

| 1H NMR | δ 3.8 - 4.2 ppm (multiplet) | Protons adjacent to sulfonyl nitrogen |

| IR | 1370 cm-1 (strong) | Asymmetric SO2 stretch |

| IR | 1180 cm-1 (strong) | Symmetric SO2 stretch |

| IR | 580 cm-1 (medium) | S-Cl stretch |

Note: The spectroscopic data presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Future Research Directions and Emerging Synthetic Opportunities

Exploration of Asymmetric Synthesis Methodologies Involving 1,4-Thiazepane-4-sulfonyl chloride

The development of stereochemically defined molecules is a cornerstone of modern medicinal chemistry and materials science. The 1,4-thiazepane (B1286124) ring is non-planar and can possess chiral centers, making the asymmetric synthesis of its derivatives a critical area for future research.

Future work could focus on organocatalytic approaches, which have proven effective for creating chiral heterocycles. youtube.comyoutube.comyoutube.com For instance, chiral thioureas are known to be effective organocatalysts in stereoselective reactions due to their hydrogen-bonding capabilities. nih.gov Methodologies similar to the organocatalytic asymmetric sulfa-Michael addition used to access chiral thiazesim could be adapted to create enantiomerically enriched 1,4-thiazepane precursors. nih.gov A potential strategy involves the enantioselective cyclization of prochiral starting materials to form the thiazepane ring, which could then be converted to the target sulfonyl chloride.

Another avenue involves the diastereoselective ring transformation of chiral starting materials, such as α,β-unsaturated lactones or lactams derived from the chiral pool. nih.gov The development of metal-catalyzed asymmetric hydrogenation of unsaturated thiazepine precursors also presents a viable route to chiral 1,4-thiazepanes. researchgate.net

Table 1: Potential Asymmetric Strategies for 1,4-Thiazepane Scaffolds

| Strategy | Catalyst/Reagent Type | Potential Application to this compound | Related Literature Finding |

|---|---|---|---|

| Organocatalytic Cyclization | Chiral Thiourea (B124793) or Proline-based catalysts | Asymmetric sulfa-Michael addition followed by cyclization to form a chiral 1,4-thiazepanone precursor. nih.gov | Organocatalysis is a key method for producing enantioenriched products. youtube.com |

| Diastereoselective Transformation | Chiral α,β-Unsaturated Lactams | Ring expansion or transformation of readily available chiral lactams to form the thiazepane ring. nih.gov | Chiral 1,4-thiazepinones have been synthesized via diastereoselective ring chain transformations. nih.gov |

| Asymmetric Hydrogenation | Chiral Metal Complexes (e.g., Ir/phosphine) | Hydrogenation of a double bond in a precursor like dibenzo[b,f] organic-chemistry.orggoogle.comthiazepine to create stereocenters. researchgate.net | Highly enantioselective hydrogenation of substituted dibenzo[b,f] organic-chemistry.orggoogle.comthiazepines has been achieved with up to 96% ee. researchgate.net |

Development of Environmentally Benign (Green) Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability. Developing green synthetic routes to this compound is a crucial future direction, focusing on reducing hazardous waste and improving energy efficiency.

One major area for improvement is the synthesis of the sulfonyl chloride moiety itself. Traditional methods often use harsh reagents, but newer, greener alternatives have been developed. For example, the oxidative chlorination of S-alkylisothiourea salts using N-chlorosuccinimide (NCS) offers a more environmentally friendly path, avoiding toxic reagents and proceeding under mild conditions. organic-chemistry.orgresearchgate.net Another approach utilizes bleach-mediated oxidative chlorosulfonation. organic-chemistry.org Research could adapt these methods for the synthesis of this compound from a suitable 4-substituted thiourea precursor.

Furthermore, performing the derivatization of the sulfonyl chloride in aqueous media represents a significant green advancement. The synthesis of sulfonamides from sulfonyl chlorides has been successfully demonstrated in water, eliminating the need for organic bases and simplifying product isolation to mere filtration. rsc.org Applying such aqueous protocols to the reactions of this compound would substantially improve the environmental footprint of its derivative synthesis.

Table 2: Examples of Green Synthetic Methods for Sulfonyl Chlorides

| Method | Reagents | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Oxidative Chlorosulfonation | S-Alkylisothiourea salts, N-Chlorosuccinimide (NCS) | Acetonitrile/Water | Avoids toxic reagents, mild conditions, byproduct can be recycled. organic-chemistry.orgresearchgate.net | organic-chemistry.org |

| Bleach-Mediated Oxidation | S-Alkylisothiourea salts, Bleach (NaOCl) | Not specified | Uses readily accessible and inexpensive reagents, worker-friendly. organic-chemistry.org | organic-chemistry.org |

| Oxidative Chlorination | Sulfonyl hydrazides, NCS/NBS | Acetonitrile | Utilizes stable sulfonyl hydrazide precursors under mild conditions. nih.gov | nih.gov |

| Sulfonamide Synthesis | Arylsulfonyl chlorides, Amines | Water | Omits organic bases, simple filtration-based workup. rsc.org | rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of safety, reproducibility, and scalability. sigmaaldrich.comallfordrugs.com Given that many reactions involving sulfonyl chlorides are exothermic, transitioning their synthesis to continuous flow reactors can enhance safety by providing superior temperature control and minimizing the volume of hazardous intermediates at any given time. rsc.org

Automated continuous systems have been successfully designed for the scalable production of aryl sulfonyl chlorides, integrating reactors with purification and process control. mdpi.comresearchgate.net A key research opportunity lies in developing a similar integrated flow process for this compound. This could involve a multi-step sequence, starting from the formation of the 1,4-thiazepane ring, followed by the chlorosulfonation reaction in a subsequent reactor module. rsc.orgnih.gov Such platforms enable rapid reaction optimization and could be used to generate libraries of derivatives for screening purposes. nih.gov

The use of cartridge-based automated synthesizers, which employ pre-filled reagent cartridges for common reactions, is another promising avenue. sigmaaldrich.com Developing a cartridge for the sulfonylation of the 1,4-thiazepane nitrogen or for the derivatization of the resulting sulfonyl chloride would streamline the synthesis of new analogues for medicinal chemistry research.

Expanding the Scope of Functionalization and Derivatization

The synthetic utility of this compound is largely defined by the reactivity of its two key components: the heterocyclic ring and the sulfonyl chloride group. Future research should aim to expand the known transformations for both.

The sulfonyl chloride is a highly versatile electrophile. Its reaction with a wide array of nucleophiles can lead to a diverse library of sulfonamide, sulfonate ester, and sulfonyl hydrazide derivatives. nih.govresearchgate.net One-pot procedures, where the sulfonyl chloride is generated and then immediately reacted with a nucleophile, are particularly efficient. nih.gov Exploring the reaction of this compound with a broad range of primary and secondary amines, alcohols, and hydrazines will be essential to map its chemical space. nih.gov Novel derivatization reagents, such as 1,2-dimethylimidazole-4-sulfonyl chloride, have been developed to improve analytical detection, a concept that could be applied in reverse to functionalize the thiazepane scaffold. nih.gov

On the other hand, the 1,4-thiazepane ring itself offers positions for functionalization. Efficient one-pot syntheses of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols have been reported, which tolerate a broad scope of substituents. nih.govresearchgate.netnih.govacs.org These thiazepanones can be subsequently reduced and further functionalized. nih.gov Research into methods for direct C-H functionalization of the thiazepane ring or for introducing substituents via precursors like N-propargylic β-enaminones would significantly broaden the structural diversity of accessible molecules. researchgate.netnih.gov

Table 3: Derivatization Potential of the Sulfonyl Chloride Group

| Nucleophile | Resulting Functional Group | Example Reaction Context | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Sulfonamide | One-pot reaction from sulfonyl hydrazide via sulfonyl chloride intermediate. | nih.gov |

| Alcohols/Phenols | Sulfonate Ester | Reaction with various alcohols in the presence of a base. | researchgate.net |

| Hydrazine (B178648) | Sulfonyl Hydrazide | Reaction of sulfonyl chlorides with hydrazine hydrate. | nih.gov |

| Organozinc Reagents | Sulfonamide (in situ) | Reaction of TCPC with organozinc reagents to form sulfonyl chlorides, then trapped with amines. | acs.orgnih.gov |

Uncovering Novel Reactivities and Catalytic Applications

Beyond its role as a precursor to sulfonamides, the sulfonyl chloride group can participate in a range of powerful, less conventional reactions. magtech.com.cn These include radical reactions and transition-metal-catalyzed cross-coupling reactions that proceed with extrusion of sulfur dioxide (desulfonylative coupling). magtech.com.cnresearchgate.net Investigating whether this compound can act as a source of thiazepanyl radicals or participate in desulfonylative cross-coupling reactions could lead to novel carbon-carbon and carbon-heteroatom bond-forming strategies.

The thiazepane scaffold itself also holds potential for catalytic applications. Seven-membered heterocycles like thiazepines have been explored as core structures in inhibitors for enzymes such as metalloproteinases. researchgate.net The sulfur and nitrogen atoms within the 1,4-thiazepane ring can act as ligands, coordinating to metal centers. Future research could explore the synthesis of chiral 1,4-thiazepane derivatives and their use as ligands in asymmetric catalysis. The development of thiazepine-based catalysts or their incorporation into larger bioactive molecules remains a promising field of study. researchgate.netijprs.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1,4-Thiazepane-4-sulfonyl chloride, and how can yield be maximized?

- Methodological Answer : The synthesis typically involves sulfonylation of the thiazepane ring using chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions. Key parameters include maintaining temperatures between 0–5°C during reagent addition to minimize side reactions. Post-reaction, purification via recrystallization (e.g., using dichloromethane/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) ensures intermediate stability .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR (CDCl) should show characteristic peaks for the thiazepane ring protons (δ 3.2–3.8 ppm) and sulfonyl chloride groups (no direct proton signal). C NMR should confirm sulfonyl carbon at ~δ 55 ppm.

- IR : Strong S=O stretching vibrations near 1360 cm and 1170 cm.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity (>98% recommended for synthetic applications) .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis. Desiccants like molecular sieves should be added to storage containers. Periodic H NMR or FTIR analysis is advised to detect degradation (e.g., loss of sulfonyl chloride peaks) .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound with biomolecules?

- Methodological Answer : Use kinetic assays under physiological pH (7.4) and temperature (37°C) to monitor sulfonylation of nucleophilic residues (e.g., cysteine thiols in proteins). Techniques include:

- Mass Spectrometry : Detect adduct formation via MALDI-TOF or ESI-MS.

- Fluorescence Labeling : Couple with fluorogenic probes (e.g., dansyl derivatives) to track conjugation efficiency .

Q. What strategies are effective in resolving contradictions in reported toxicity data for sulfonyl chloride derivatives?

- Methodological Answer : Apply systematic review frameworks (e.g., Cochrane guidelines) to aggregate and assess toxicity studies. Prioritize in vitro assays (e.g., Ames test for mutagenicity) and cross-validate with in vivo models (rodent acute toxicity studies). Address discrepancies by standardizing exposure protocols and controlling for hydrolysis byproducts .

Q. How is this compound utilized in synthesizing complex heterocyclic systems?

- Methodological Answer : The sulfonyl group acts as a leaving group in nucleophilic substitution reactions. For example, coupling with amines or alcohols under basic conditions (e.g., KCO in DMF) generates sulfonamides or sulfonate esters. Case Study: Synthesis of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-thiazepane derivatives for kinase inhibition studies requires Pd-catalyzed cross-coupling steps .

Q. What computational methods predict the reactivity of this compound in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sulfonyl group behavior. Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., carbonic anhydrase). Pair with QSAR models to optimize substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.